

(S)-1-(2-Fluorophenyl)ethanol chemical structure and molecular weight

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Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethanol

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An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **(S)-1-(2-Fluorophenyl)ethanol**, a chiral alcohol of interest in pharmaceutical and chemical research.

Chemical Identity and Properties

(S)-1-(2-Fluorophenyl)ethanol is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group.

The key physicochemical properties of **(S)-1-(2-Fluorophenyl)ethanol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ FO	[1]
Molecular Weight	140.15 g/mol	[1]
CAS Number	171032-87-4	
Appearance	Liquid (racemic form)	
Boiling Point	110 °C @ 135 mmHg (racemic form)	
Density	1.1 g/mL @ 20 °C (racemic form)	
SMILES	C--INVALID-LINK--c1ccccc1F	

Chemical Structure

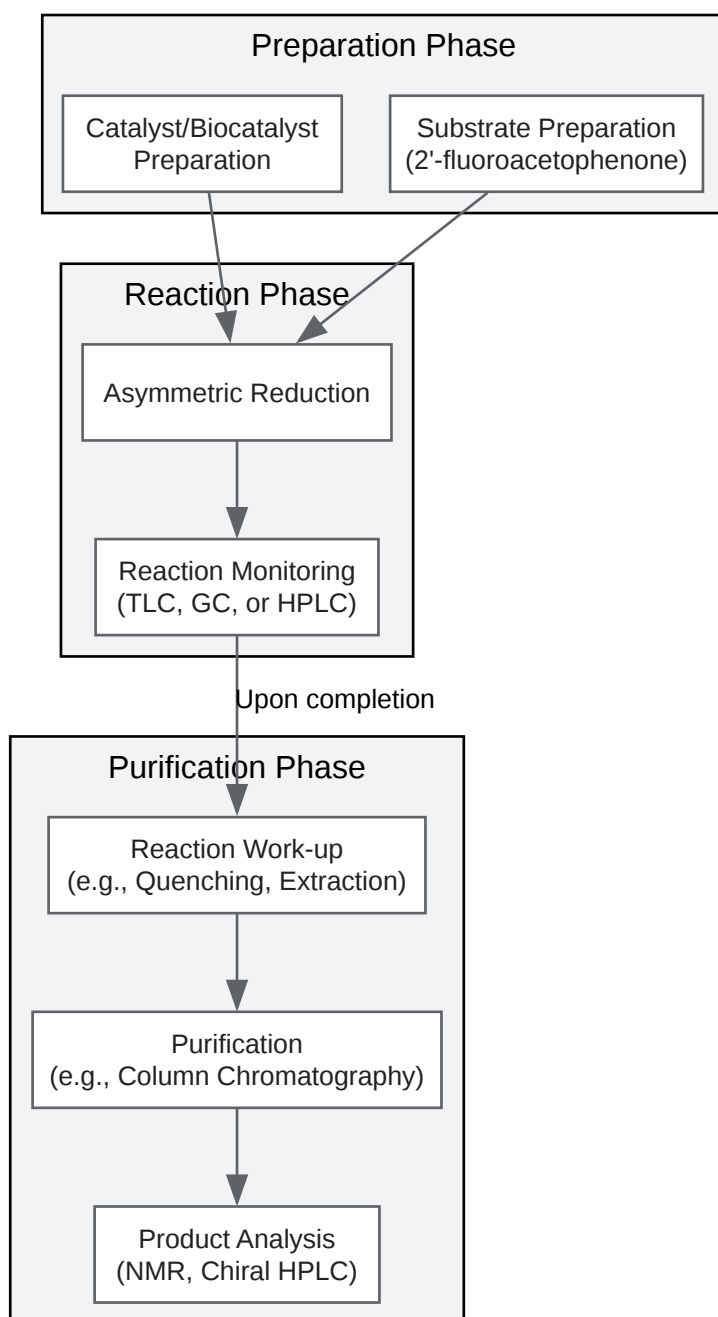
The chemical structure of **(S)-1-(2-Fluorophenyl)ethanol** consists of a phenyl ring substituted with a fluorine atom at the ortho position. A one-carbon ethanol chain is attached to the phenyl ring, with a hydroxyl group on the chiral carbon, conferring the (S)-stereochemistry.

Chemical structure of **(S)-1-(2-Fluorophenyl)ethanol**.

Experimental Protocols: Synthesis

The enantioselective synthesis of **(S)-1-(2-Fluorophenyl)ethanol** is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods have been employed to achieve high enantioselectivity.

The general workflow for the synthesis involves the preparation of the catalyst (or biocatalyst), the reduction reaction itself, and subsequent purification of the product.



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General workflow for the synthesis of **(S)-1-(2-Fluorophenyl)ethanol**.

A common and environmentally friendly approach involves the use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of 2'-fluoroacetophenone.[2]

Materials and Reagents:

- 2'-fluoroacetophenone
- Biocatalyst (e.g., cultured cells of *Lactobacillus* species, recombinant *E. coli* expressing a suitable ketoreductase)
- Growth medium for the microorganism
- Buffer solution (e.g., phosphate buffer)
- Co-substrate/reducing agent (e.g., glucose, isopropanol)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Protocol:

- **Biocatalyst Preparation:** The selected microorganism is cultured under optimal conditions (temperature, pH, agitation) to obtain a sufficient cell mass. The cells are then harvested by centrifugation and washed with buffer.
- **Reaction Setup:** The harvested cells are resuspended in a buffer solution. 2'-fluoroacetophenone (the substrate) and a co-substrate (e.g., glucose) are added to the cell suspension.
- **Incubation:** The reaction mixture is incubated at a controlled temperature and agitation for a specified period (e.g., 24-48 hours). The progress of the reaction is monitored by periodically analyzing samples using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Extraction:** Once the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

- Analysis: The purified **(S)-1-(2-Fluorophenyl)ethanol** is characterized by spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR). The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric transfer hydrogenation using chiral metal catalysts is another effective method for the synthesis.

Materials and Reagents:

- 2'-fluoroacetophenone
- Chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand)
- Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)
- Base (if required by the catalyst system, e.g., potassium tert-butoxide)
- Anhydrous solvent (e.g., dichloromethane, isopropanol)
- Organic solvent for extraction
- Drying agent

Protocol:

- Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the chiral catalyst, the base (if needed), and the anhydrous solvent are added to a reaction vessel.
- Substrate Addition: 2'-fluoroacetophenone and the hydrogen source are then added to the mixture.
- Reaction: The reaction is stirred at a specific temperature for the required time. The reaction progress is monitored by TLC or GC.
- Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is extracted into an organic solvent.

- Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
- Analysis: The final product is analyzed by NMR spectroscopy and its enantiomeric purity is determined by chiral HPLC.[3]

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References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Reduction of Ketones [sigmaaldrich.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com